molecular formula C15H14N4O4 B2872155 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one CAS No. 294853-70-6

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one

Cat. No. B2872155
CAS RN: 294853-70-6
M. Wt: 314.301
InChI Key: MBUGWKYWKZFKDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes to obtain this compound may involve condensation reactions, cyclizations, and functional group transformations. Researchers have explored various strategies, including multicomponent reactions , to access similar imidazole-containing compounds .

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one, while not directly mentioned, is structurally related to compounds studied for various synthetic and biological applications. Research on similar compounds has explored their potential as adenosine deaminase inhibitors, highlighting the relevance of the nitro and amino functional groups in medicinal chemistry. For instance, the synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, through the cyclocondensation of 1-substituted 5-amino-1H-imidazoles with 3-nitro-4H-chromen-4-one, indicates potential utility in drug discovery, especially as adenosine deaminase inhibitors (Ostrovskyi et al., 2010).

Chemical Synthesis and Characterization

Compounds structurally related to 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one have been synthesized and characterized, offering insights into their chemical properties and potential applications. For example, the synthesis of chiral 3-(2'-imidazolinyl)anilines through the conversion of nitro and carboxyl groups in 3-nitrobenzoic acid showcases the versatility of nitro and imidazole derivatives in organic synthesis (Yang et al., 2011).

Potential Biological and Pharmacological Applications

Explorations into the biological and pharmacological applications of compounds similar to 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one include the investigation of their anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Research on 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones, for example, has demonstrated potential in inhibiting soybean lipoxygenase, suggesting a capacity for anti-inflammatory and antimicrobial applications (Balalas et al., 2019).

Future Directions

: Hadizadeh, F., et al. (2020). BMC Chemistry, 15(1), 12. Read more

properties

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-15-14(19(21)22)13(11-4-1-2-5-12(11)23-15)17-6-3-8-18-9-7-16-10-18/h1-2,4-5,7,9-10,17H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUGWKYWKZFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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